![molecular formula C8H4Br2ClFO B1460321 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide CAS No. 1804382-43-1](/img/structure/B1460321.png)
5'-Bromo-2'-chloro-3'-fluorophenacyl bromide
Overview
Description
5-Bromo-2'-chloro-3'-fluorophenacyl bromide (5-BCFPB) is a halogenated phenacyl bromide compound, which is a type of aromatic organic compound. It is a colorless, crystalline solid, with a melting point of 115-117 °C. 5-BCFPB is a versatile reagent used in organic synthesis and has a wide range of applications. It is often used as a protecting group for amines and carboxylic acids, and as a catalyst in the synthesis of a variety of compounds. In addition, 5-BCFPB can be used as a reagent in the preparation of fluorinated aryl compounds, and is also used in the synthesis of new organic compounds, such as heterocyclic compounds and polymers.
Mechanism Of Action
The mechanism of action of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can react with electron-rich species such as amines and carboxylic acids. 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide can also act as a nucleophile, which can react with electrophiles such as aldehydes and ketones.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide have not been studied in detail. However, it is believed that the compound is non-toxic, as it does not have any known adverse effects on humans or animals.
Advantages And Limitations For Lab Experiments
The advantages of using 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide in lab experiments include its versatility, as it can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide in lab experiments. For example, the compound can be difficult to handle and is sensitive to light and air.
Future Directions
There are several potential future directions for research on 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide, including:
1. Developing new synthetic methods for the preparation of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide.
2. Investigating the biochemical and physiological effects of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide.
3. Developing new applications for 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide in organic synthesis.
4. Investigating the mechanism of action of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide.
5. Developing new methods for the purification of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide.
6. Investigating the use of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide as a protecting group for amines and carboxylic acids.
7. Investigating the use of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide as a catalyst in the synthesis of a variety of compounds.
8. Investigating the use of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide in the synthesis of new organic compounds, such as heterocyclic compounds and polymers.
9. Investigating the use of 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide in the synthesis of fluorinated aryl compounds.
10. Investigating the use of 5-BC
Scientific Research Applications
5'-Bromo-2'-chloro-3'-fluorophenacyl bromide is widely used in scientific research, as it is a versatile reagent with a wide range of applications. It has been used in the synthesis of a variety of compounds, such as heterocyclic compounds and polymers. In addition, 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide has been used in the synthesis of fluorinated aryl compounds, and as a protecting group for amines and carboxylic acids. Furthermore, 5'-Bromo-2'-chloro-3'-fluorophenacyl bromide has been used in the synthesis of new organic compounds, such as heterocyclic compounds and polymers.
properties
IUPAC Name |
2-bromo-1-(5-bromo-2-chloro-3-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(10)2-6(12)8(5)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINYCSLTQJGRAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Bromo-2'-chloro-3'-fluorophenacyl bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.